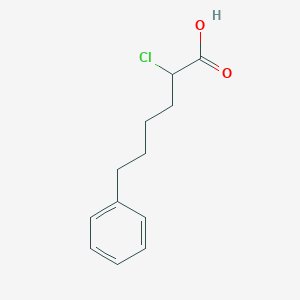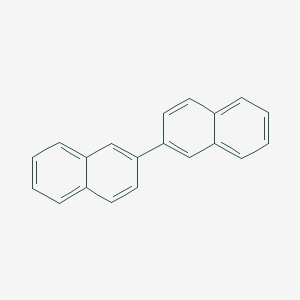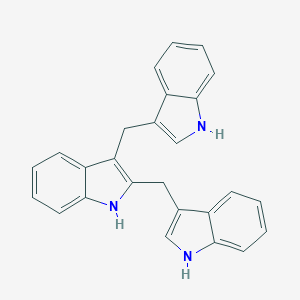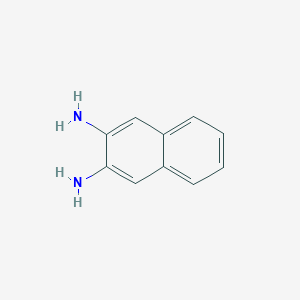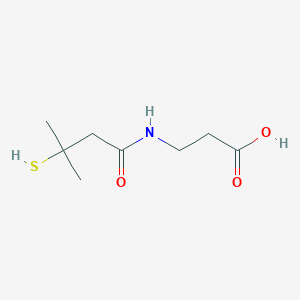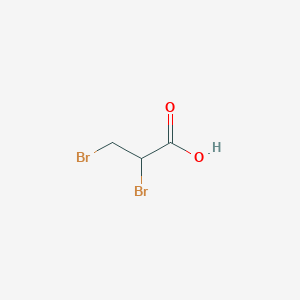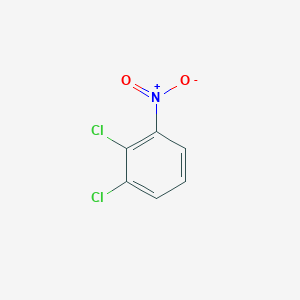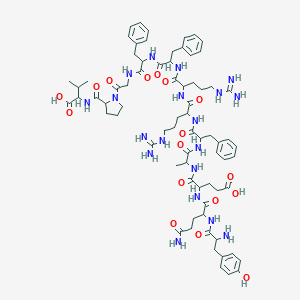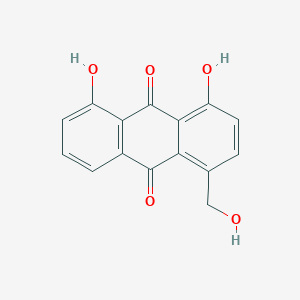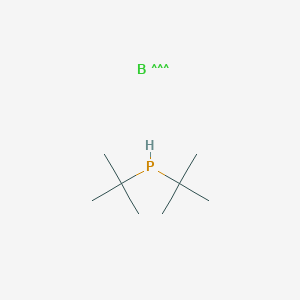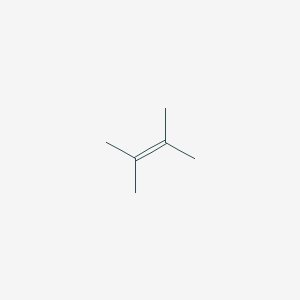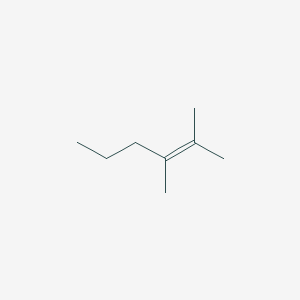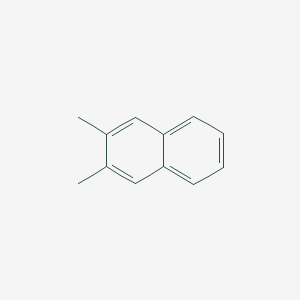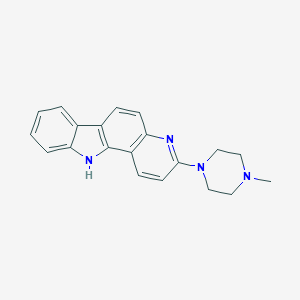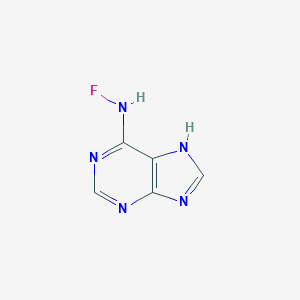
6-Fluoroaminopurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroaminopurine (6-FAP) is a purine analog that has attracted significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been studied for its biochemical and physiological effects, mechanism of action, and potential future directions. In
Applications De Recherche Scientifique
6-Fluoroaminopurine has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to study the role of purine metabolism in various biological processes. The compound has been shown to inhibit the activity of adenosine deaminase, an enzyme involved in the metabolism of adenosine. This inhibition leads to an increase in the levels of adenosine, which can modulate various physiological processes such as inflammation, immune response, and neurotransmission.
Mécanisme D'action
The mechanism of action of 6-Fluoroaminopurine involves its incorporation into DNA and RNA molecules, leading to the inhibition of their synthesis. The compound also inhibits the activity of enzymes involved in purine metabolism, leading to an increase in the levels of adenosine. The increased levels of adenosine can modulate various physiological processes by activating adenosine receptors.
Effets Biochimiques Et Physiologiques
6-Fluoroaminopurine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to modulate the immune response by increasing the levels of adenosine. Additionally, 6-Fluoroaminopurine has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Fluoroaminopurine in lab experiments is its specificity for inhibiting purine metabolism. The compound can be used to study the role of purine metabolism in various biological processes. However, one limitation of using 6-Fluoroaminopurine is its toxicity at high concentrations. The compound can also be unstable in aqueous solutions, which can affect its efficacy.
Orientations Futures
There are several potential future directions for the use of 6-Fluoroaminopurine in scientific research. One direction is the development of new analogs with improved stability and efficacy. Another direction is the study of the role of adenosine and purine metabolism in various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, 6-Fluoroaminopurine can be used as a tool compound to study the role of purine metabolism in the gut microbiome and its potential implications for human health.
Conclusion
In conclusion, 6-Fluoroaminopurine is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential future directions. The use of 6-Fluoroaminopurine in lab experiments can provide valuable insights into the role of purine metabolism in various biological processes. However, further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of 6-Fluoroaminopurine involves the reaction of 6-chloropurine with potassium fluoride in dimethyl sulfoxide (DMSO) at high temperature. The reaction leads to the formation of 6-Fluoroaminopurine with a yield of around 70%. The compound can be further purified using recrystallization or column chromatography.
Propriétés
Numéro CAS |
129238-74-0 |
|---|---|
Nom du produit |
6-Fluoroaminopurine |
Formule moléculaire |
C5H4FN5 |
Poids moléculaire |
153.12 g/mol |
Nom IUPAC |
N-fluoro-7H-purin-6-amine |
InChI |
InChI=1S/C5H4FN5/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H2,7,8,9,10,11) |
Clé InChI |
SGVUSNYRERJINM-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)NF |
SMILES canonique |
C1=NC2=C(N1)C(=NC=N2)NF |
Autres numéros CAS |
129238-74-0 |
Synonymes |
6-FAP 6-fluoroaminopurine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



